4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol
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Overview
Description
4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a phenol group and a mercapto group attached to a triazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol typically involves the reaction of phenethylamine with thiocarbohydrazide, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
- 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
Uniqueness
4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol is unique due to its combination of a phenol group and a mercapto group attached to a triazole ring. This structure provides a unique set of chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c20-14-8-6-13(7-9-14)15-17-18-16(21)19(15)11-10-12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,21) |
InChI Key |
XSWCUWVDDHZONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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